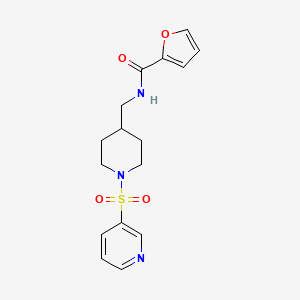
N-((1-(吡啶-3-磺酰基)哌啶-4-基)甲基)呋喃-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)furan-2-carboxamide is a chemical entity that appears to be related to a class of compounds that have been studied for their potential therapeutic applications. While the specific compound is not directly mentioned in the provided papers, similar compounds with furan carboxamide moieties have been synthesized and evaluated for biological activities, such as antitumor and antioxidant properties, as well as cognitive enhancement in the context of neurological disorders.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the formation of the furan carboxamide structure and the attachment of various substituents to this core. For instance, the synthesis of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide and its metal complexes has been described, involving elemental analysis, FT-IR, 1H NMR, and HR-MS methods for characterization . Although the exact synthesis route for N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)furan-2-carboxamide is not provided, it is likely to involve similar synthetic strategies and analytical techniques for characterization.
Molecular Structure Analysis
The molecular structure of related furan carboxamide compounds has been determined using techniques such as single crystal X-ray diffraction. For example, the mentioned compound crystallizes in the monoclinic system with a specific space group and unit cell parameters . The molecular orbitals and optimized structures of such compounds can be computed using density functional theory (DFT) at certain levels of theory, providing insights into the electronic structure and potential reactivity.
Chemical Reactions Analysis
The chemical reactivity of furan carboxamide derivatives can be complex, especially when considering their coordination with metal ions to form complexes. The ligand in the mentioned study coordinates with Co(II), Ni(II), and Cu(II) ions as a bidentate ligand, yielding neutral complexes of the [ML2] type . The thermal decomposition of these complexes has also been investigated, which is relevant for understanding their stability and potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan carboxamide derivatives are influenced by their molecular structure and the presence of various functional groups. The thermal stability, as mentioned earlier, is one aspect that has been studied. Additionally, the biological activities of these compounds, such as their antioxidant and antitumor effects, have been assessed using assays like DPPH, ABTS, and MTT in breast cancer cells . These properties are crucial for evaluating the potential therapeutic use of such compounds.
科学研究应用
小胶质细胞的 PET 成像
该化合物与 N-((1-(吡啶-3-磺酰基)哌啶-4-基)甲基)呋喃-2-甲酰胺密切相关,已被开发为 CSF1R 特异性的 PET 放射示踪剂,CSF1R 是小胶质细胞特异性标记。这一发展对于成像反应性小胶质细胞、疾病相关小胶质细胞以及它们对体内神经炎症的贡献具有重要意义。这种 PET 剂通过为患者提供非侵入性、可重复读数并测量药物靶标参与度,对于开发新的神经炎症治疗剂(特别是那些针对 CSF1R 的治疗剂)非常有价值。专门且非侵入性地测量小胶质细胞活性的能力可以推进对各种神经精神疾病(包括外伤性脑损伤、脱髓鞘疾病、阿尔茨海默病和帕金森病)所涉及的神经炎症的研究 (Horti 等,2019)。
含呋喃环有机配体的分析和光谱研究
研究重点是含呋喃环有机配体的合成、表征和螯合性质,特别是 5-(哌啶-1-基-甲基)呋喃-2-羧酸乙酯。本研究旨在探索这些化合物的抗菌活性,结果表明它们对细菌生长表现出不同程度的抑制作用。这项研究表明含呋喃环化合物在开发新的抗菌剂中具有潜力 (Patel, 2020)。
分子相互作用研究
涉及类似化合物的另一个研究领域是分子相互作用,例如拮抗剂 N-(哌啶-1-基)-5-(4-氯苯基)-1-(2,4-二氯苯基)-4-甲基-1H-吡唑-3-甲酰胺与 CB1 大麻素受体的相互作用。这些研究有助于理解这些分子如何与生物受体相互作用,可能为设计针对特定途径或受体的新的治疗剂提供信息 (Shim 等,2002)。
呋喃衍生物的合成和反应性
对呋喃衍生物(包括 N-(喹啉-6-基)呋喃-2-甲酰胺等化合物)的合成和反应性的研究,为这些分子在材料科学和药物开发等不同领域的潜在应用提供了见解。这些研究探索了呋喃环或其取代基的改性如何影响化合物的性质和反应性,为新应用铺平了道路 (Aleksandrov & El’chaninov, 2017)。
作用机制
Target of Action
The compound N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)furan-2-carboxamide, also known as furanylfentanyl, is a synthetic opioid . It is structurally related to fentanyl, a controlled substance widely used in medicine as an adjunct to general anesthesia during surgery and for pain management . The primary targets of this compound are opioid receptors, particularly the mu-opioid receptor .
Mode of Action
As a synthetic opioid, furanylfentanyl acts by binding to opioid receptors in the brain and other parts of the body . This binding mimics the action of endogenous opioids, leading to a decrease in the perception of pain .
Biochemical Pathways
Upon binding to the opioid receptors, furanylfentanyl triggers a series of biochemical reactions. These include the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels . This leads to hyperpolarization of the cell membrane and inhibition of neurotransmitter release .
Pharmacokinetics
As a synthetic opioid, it is likely to share similar adme (absorption, distribution, metabolism, and excretion) properties with other opioids . Opioids are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in urine .
Result of Action
The binding of furanylfentanyl to opioid receptors results in analgesic effects, providing relief from pain . It can also lead to adverse effects such as respiratory depression, sedation, and dependence .
Action Environment
Environmental factors can influence the action, efficacy, and stability of furanylfentanyl. Factors such as pH, temperature, and the presence of other substances can affect its stability and potency . Furthermore, individual factors such as genetics, age, and health status can influence the compound’s efficacy and the risk of adverse effects .
属性
IUPAC Name |
N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c20-16(15-4-2-10-23-15)18-11-13-5-8-19(9-6-13)24(21,22)14-3-1-7-17-12-14/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHADQJGGMPAEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CO2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

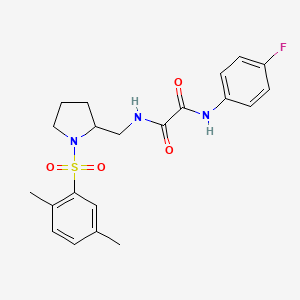
![N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3017446.png)
![2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3017448.png)
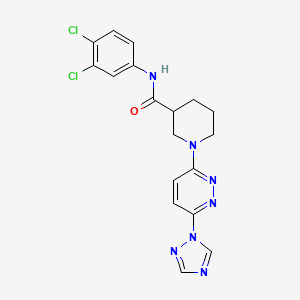
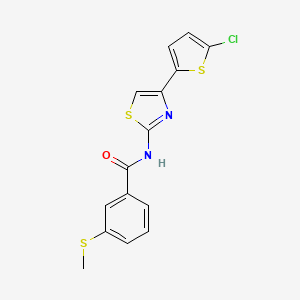

![4-Methyl-3-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B3017453.png)


![7-(3,4-dimethylbenzoyl)-5-(4-fluorobenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B3017457.png)


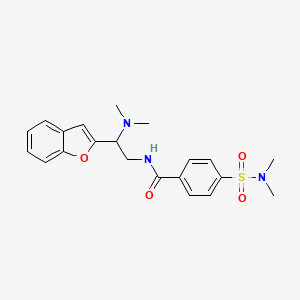
![3-(4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylpropanamide](/img/structure/B3017467.png)